molecular formula C17H26N2O2 B5755763 N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5755763
M. Wt: 290.4 g/mol
InChI Key: PDNNVOGLWBUDPS-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide core, substituted with a morpholin-4-ylmethyl group and a 3-methylbutyl chain. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)7-8-18-17(20)16-5-3-15(4-6-16)13-19-9-11-21-12-10-19/h3-6,14H,7-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNNVOGLWBUDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with a suitable acyl chloride to form the benzamide core.

    Introduction of the Morpholin-4-ylmethyl Group: The benzamide intermediate is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to introduce the morpholin-4-ylmethyl group.

    Attachment of the 3-methylbutyl Chain: The final step involves the alkylation of the morpholin-4-ylmethyl-substituted benzamide with 3-methylbutyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the benzamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides or morpholine derivatives.

Scientific Research Applications

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The morpholin-4-ylmethyl group is believed to play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutyl)-4-(piperidin-4-ylmethyl)benzamide
  • N-(3-methylbutyl)-4-(pyrrolidin-4-ylmethyl)benzamide
  • N-(3-methylbutyl)-4-(azetidin-4-ylmethyl)benzamide

Uniqueness

N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable candidate for various research applications.

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